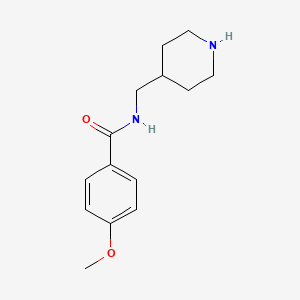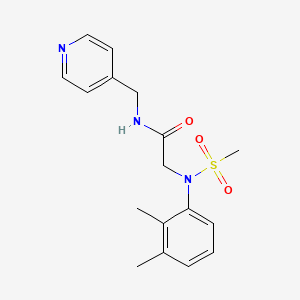![molecular formula C21H24ClN3O3 B12497633 Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12497633.png)
Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate core substituted with a 4-chlorophenyl carbonyl group and a 4-ethylpiperazin-1-yl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoate core: This can be achieved through esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the 4-chlorophenyl carbonyl group: This step involves the acylation of the benzoate core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the 4-ethylpiperazin-1-yl group: This can be done through nucleophilic substitution reactions where the piperazine derivative is reacted with the intermediate product from the previous step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate: Similar structure but with a different position of the chlorine atom.
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate: Similar structure with a fluorine atom instead of chlorine.
Methyl 3-{[(4-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H24ClN3O3 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
methyl 3-[(4-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-24-10-12-25(13-11-24)19-9-6-16(21(27)28-2)14-18(19)23-20(26)15-4-7-17(22)8-5-15/h4-9,14H,3,10-13H2,1-2H3,(H,23,26) |
InChI Key |
VOMNAYBCQYKAHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12497563.png)
![Methyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497570.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12497581.png)
![4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole](/img/structure/B12497582.png)




![ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate](/img/structure/B12497621.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate](/img/structure/B12497635.png)

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12497645.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12497649.png)
